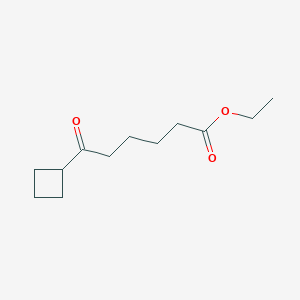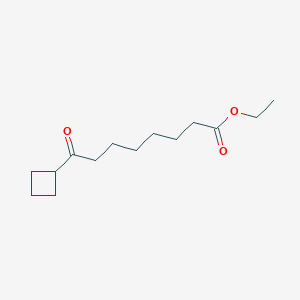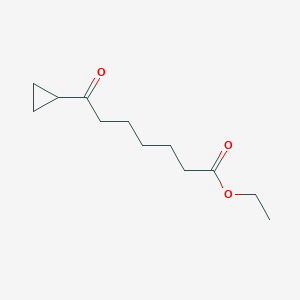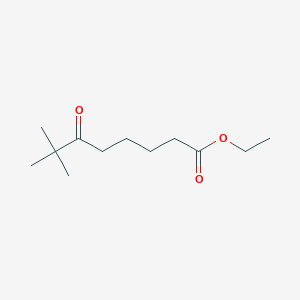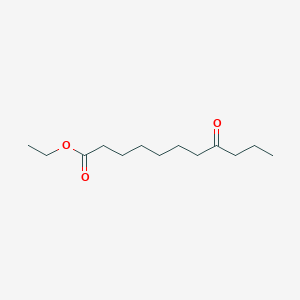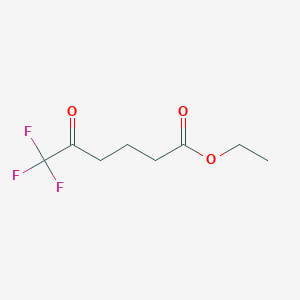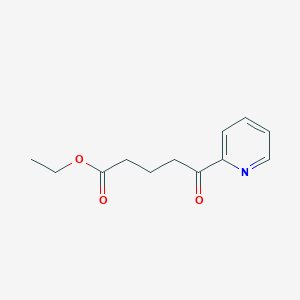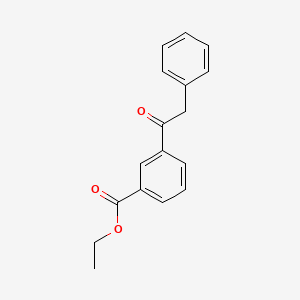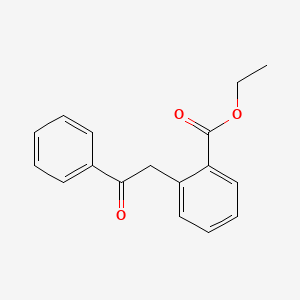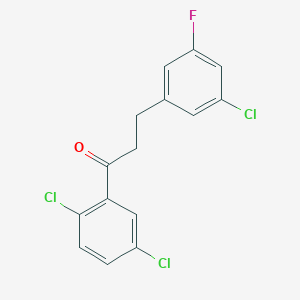
3-(3-Chloro-5-fluorophenyl)-2',5'-dichloropropiophenone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “(3-Chloro-5-fluorophenyl)methanol” is a rare and unique chemical provided to early discovery researchers . Another related compound is “3-Chloro-5-fluorophenylboronic Acid” which is used as an important raw material and intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .
Molecular Structure Analysis
The molecular structure of the related compound “(3-Chloro-5-fluorophenyl)methanol” has a linear formula of C7H6ClFO . Another related compound, “3-Chloro-5-fluorophenylboronic Acid”, has a molecular formula of C6H5BClFO2 .Physical And Chemical Properties Analysis
The related compound “3-Chloro-5-fluorophenylboronic Acid” is a white crystalline powder with a molecular weight of 174.36 g/mol . It has a melting point of over 200°C and a predicted boiling point of 308.1±52.0 °C .科学的研究の応用
1. Synthesis and Spectral Analysis
- The compound has been utilized in the synthesis of various chemical structures, such as 7-chloro-9-(2′-chlorophenyl)-2,3-dihydroacridin-4(1H)-one and 7-chloro-9-(2′-fluorophenyl)-2,3-dihydroacridin-4(1H)-one, and its properties have been analyzed through spectral analysis methods like FT-IR and NMR (Satheeshkumar et al., 2017).
2. Key Intermediate in Pesticide Synthesis
- It has been identified as a key intermediate in the synthesis of the pesticide Indoxacarb, showcasing its significance in agricultural chemistry (Li-Xia Jing, 2012).
3. Role in Anti-Microbial Agents
- The compound and its derivatives have been evaluated as potential anti-microbial agents, with specific attention to their activity against various microorganisms like E. coli and Pseudomonas aeruginosa (Manivannan, 2020).
4. Interaction with Bacterial Cells
- New thiourea derivatives, incorporating elements like 3,5-dichlorophenyl, have been synthesized and tested for their interaction with bacterial cells, emphasizing the compound's role in the development of novel antimicrobial agents (Limban et al., 2011).
5. In Crystal Structure Determination
- Its derivatives have been used in the study of crystal structures, contributing to the field of crystallography and molecular structure analysis (Allcock et al., 1991).
6. Styrene Copolymerization
- The compound has been employed in the synthesis of copolymers with styrene, demonstrating its applicability in polymer science and materials engineering (Kim et al., 1999).
作用機序
Target of Action
The primary target of the compound “3-(3-Chloro-5-fluorophenyl)-2’,5’-dichloropropiophenone” is currently unknown. The compound shares structural similarities with other chloro-fluorophenyl compounds, which have been found to interact with various targets such as Carbonic anhydrase 2 . .
Biochemical Pathways
Without specific studies on “3-(3-Chloro-5-fluorophenyl)-2’,5’-dichloropropiophenone”, it’s challenging to summarize the affected biochemical pathways and their downstream effects. Other chloro-fluorophenyl compounds have been found to influence various biochemical pathways, but it’s unclear if this compound would have the same effects .
Result of Action
The molecular and cellular effects of “3-(3-Chloro-5-fluorophenyl)-2’,5’-dichloropropiophenone” are currently unknown. Without specific studies on this compound, it’s difficult to describe the potential results of its action .
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can impact how “3-(3-Chloro-5-fluorophenyl)-2’,5’-dichloropropiophenone” interacts with its targets. Without specific studies on this compound, it’s challenging to discuss how these factors might influence its action .
Safety and Hazards
特性
IUPAC Name |
3-(3-chloro-5-fluorophenyl)-1-(2,5-dichlorophenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl3FO/c16-10-2-3-14(18)13(8-10)15(20)4-1-9-5-11(17)7-12(19)6-9/h2-3,5-8H,1,4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWKMVQMYIXFOLI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(=O)CCC2=CC(=CC(=C2)Cl)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl3FO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10644974 |
Source


|
| Record name | 3-(3-Chloro-5-fluorophenyl)-1-(2,5-dichlorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10644974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
898751-32-1 |
Source


|
| Record name | 3-(3-Chloro-5-fluorophenyl)-1-(2,5-dichlorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10644974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

